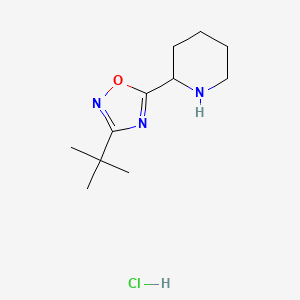

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

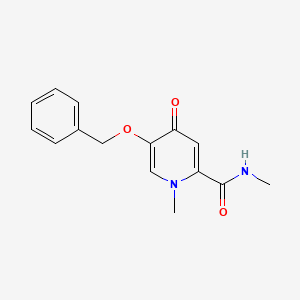

“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C11H20O1N3Cl1 . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a piperidine ring and a tert-butyl group .Physical And Chemical Properties Analysis

“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a solid substance . Its molecular formula is C11H20O1N3Cl1, and its molecular weight is 245.75 .Scientific Research Applications

Agricultural Chemical Research

The 1,2,4-oxadiazole derivatives, including compounds like “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have shown potential in agricultural chemical research. They exhibit a broad spectrum of biological activities that could be harnessed for developing new pesticides .

Nematocidal Activity: These compounds have demonstrated moderate activity against plant-parasitic nematodes such as Meloidogyne incognita, which can help in protecting crops from nematode-induced damages .

Antifungal Activity: There is also evidence of antifungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops .

Antibacterial Agent Development

The oxadiazole ring in the compound structure has been associated with strong antibacterial effects, particularly against Xanthomonas oryzae strains . This is significant for the treatment of bacterial diseases in crops like rice, which can suffer severe yield losses due to such infections.

Rice Bacterial Leaf Blight: The compound has shown promise in combating rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae .

Rice Bacterial Leaf Streak: It also has potential applications in treating rice bacterial leaf streak caused by Xanthomonas oryzae pv. oryzicola .

Chemical Synthesis

The compound’s structure makes it a valuable intermediate in the synthesis of more complex chemical entities. Its solid form and stability under various conditions make it suitable for use in multi-step synthetic processes .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362 + P364) .

Future Directions

1,2,4-oxadiazole derivatives, including “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have attracted considerable attention in drug discovery due to their unique bioisosteric properties and wide spectrum of biological activities . The interest in their biological applications has doubled in the last fifteen years , indicating promising future directions for further development and refinement of these compounds as potential drugs .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence various cellular processes and pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUGFKDZELDIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)

![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)

![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)

![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)